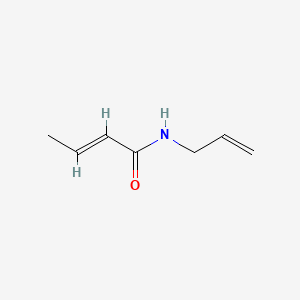
2-Butenamide, N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, N-2-propenyl- is an organic compound with the molecular formula C7H11NO It is a derivative of butenamide, where the amide nitrogen is substituted with a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-2-propenyl- typically involves the reaction of butenamide with propenyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amide nitrogen.
Industrial Production Methods
On an industrial scale, the production of 2-Butenamide, N-2-propenyl- can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The propenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated amides.
Scientific Research Applications
2-Butenamide, N-2-propenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenamide, N-2-propenyl- involves its interaction with specific molecular targets. The propenyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the electron-rich amide nitrogen.
Comparison with Similar Compounds
Similar Compounds
2-Butenamide: The parent compound without the propenyl substitution.
N-2-propenylacetamide: A similar compound where the butenamide backbone is replaced with acetamide.
N-2-propenylpropionamide: Another analog with a propionamide backbone.
Uniqueness
2-Butenamide, N-2-propenyl- is unique due to the presence of both the butenamide and propenyl functionalities, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
69833-27-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(E)-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C7H11NO/c1-3-5-7(9)8-6-4-2/h3-5H,2,6H2,1H3,(H,8,9)/b5-3+ |
InChI Key |
RIVZZOYMBUEGBU-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C(=O)NCC=C |
Canonical SMILES |
CC=CC(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















